7-(Trimethylsilyl)hept-6-yn-2-ol
CAS No.: 176502-41-3
Cat. No.: VC5257363
Molecular Formula: C10H20OSi
Molecular Weight: 184.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176502-41-3 |
|---|---|
| Molecular Formula | C10H20OSi |
| Molecular Weight | 184.354 |
| IUPAC Name | 7-trimethylsilylhept-6-yn-2-ol |
| Standard InChI | InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3 |
| Standard InChI Key | JPUNKAMJCLYLOS-UHFFFAOYSA-N |
| SMILES | CC(CCCC#C[Si](C)(C)C)O |
Introduction
Structural and Chemical Identity
7-(Trimethylsilyl)hept-6-yn-2-ol (CAS 176502-41-3) belongs to the class of silyl-protected alkynols. Its IUPAC name derives from a seven-carbon chain (hept) with a hydroxyl group (-ol) at carbon 2 and a trimethylsilyl (TMS)-protected triple bond between carbons 6 and 7. The molecular formula is C₁₀H₁₈OSi, with a molecular weight of 182.34 g/mol. The compound’s structure is depicted below:
The trimethylsilyl group enhances stability against undesired side reactions while preserving the alkyne’s reactivity for subsequent transformations .
Physicochemical Properties
Limited experimental data exist for this compound, but analogous silylated alkynols exhibit:
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Boiling Point: ~200–220°C (extrapolated from similar compounds)
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Density: ~0.89–0.92 g/cm³
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Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water .
The hydroxyl group’s polarity contrasts with the hydrophobic TMS group, creating amphiphilic behavior critical for phase-transfer reactions .
Synthetic Methodologies
Grignard-Based Alkynylation
A key synthesis route involves the reaction of [4-(trimethylsilyl)but-3-ynyl]magnesium bromide with a suitable electrophile. For example, in the synthesis of vitamin D receptor agonists, this Grignard reagent reacts with a tosylated precursor to install the TMS-alkyne moiety :
The reaction proceeds at −78°C in a mixture of Et₂O and THF, achieving a 96% yield after chromatographic purification .
Protection-Deprotection Strategies
The hydroxyl group is often protected during synthesis to prevent undesired oxidation. For instance, tert-butyldimethylsilyl (TBS) groups are introduced via TBSOTf in the presence of DMAP, enabling selective functionalization at the alkyne :
This step is critical in multi-step syntheses of natural products like resolvins .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing vitamin D receptor agonists, where its alkyne participates in Sonogashira couplings to construct steroidal frameworks . For example, in the synthesis of carborane-based vitamin D analogs, the TMS group stabilizes the alkyne during palladium-catalyzed cross-couplings .
Natural Product Synthesis
In the stereoselective synthesis of resolvin E4, a specialized pro-resolving mediator, 7-(Trimethylsilyl)hept-6-yn-2-ol derivatives enable precise control over double-bond geometry through Lindlar hydrogenation .
Reactivity and Functionalization
Alkyne Reactivity
The TMS-protected alkyne undergoes desilylation under mild conditions (e.g., K₂CO₃/MeOH), generating terminal alkynes for further coupling reactions. For example:
Hydroxyl Group Transformations
The hydroxyl group participates in esterifications and etherifications. In one protocol, pivaloyl chloride converts the alcohol to a pivalate ester, enhancing stability during subsequent silylations :
Comparative Analysis with Structural Analogs
| Compound | Structure | Key Differences |
|---|---|---|
| 1-(Trimethylsilyl)hept-1-yn-3-ol | TMS at C1, hydroxyl at C3 | Alkyne position alters reactivity |
| 4-(Trimethylsilyl)but-3-yn-1-ol | Shorter chain (C4) | Limited steric hindrance |
| Hept-6-yn-2-ol | Lacks TMS group | Higher polarity, lower stability |
The C7-TMS substitution in 7-(Trimethylsilyl)hept-6-yn-2-ol optimizes steric bulk for regioselective reactions compared to shorter-chain analogs .
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